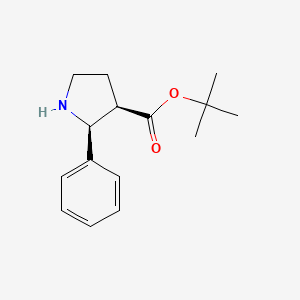
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, also known as tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate involves its ability to bind to and inhibit the activity of neurotransmitter transporters. Specifically, this compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate are complex and varied, depending on the specific biological system being studied. In general, this compound has been shown to affect the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in lab experiments is its ability to selectively target specific neurotransmitter transporters, allowing researchers to study the effects of these transporters on various biological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research involving Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate. One area of interest is the development of more potent analogs of this compound that can be used to study neurotransmitter transporters at lower concentrations. Another area of research is the use of this compound in the development of new treatments for various neurological and psychiatric disorders, such as depression and addiction. Additionally, the use of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate is typically achieved through a series of chemical reactions that involve the use of various reagents and catalysts. One common method involves the reaction of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate acrylate with L-proline and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate has been widely used in scientific research applications due to its ability to interact with various biological pathways and processes. One area of research where this compound has been particularly useful is in the study of neurotransmitter transporters, which are proteins that play a critical role in regulating the levels of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMNZBBAJIRG-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
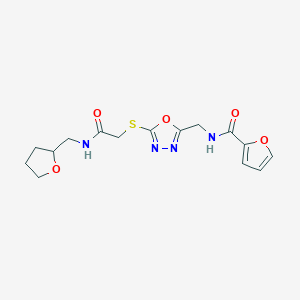
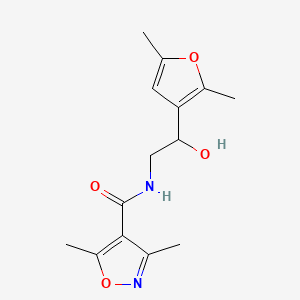
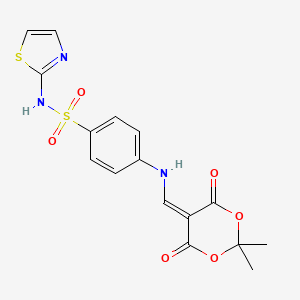
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
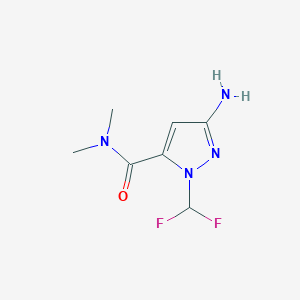
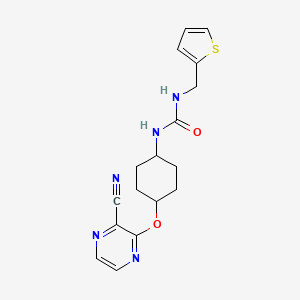
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
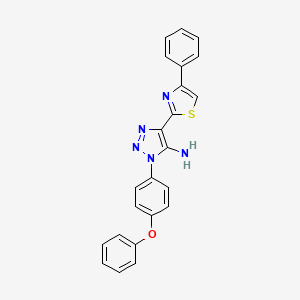
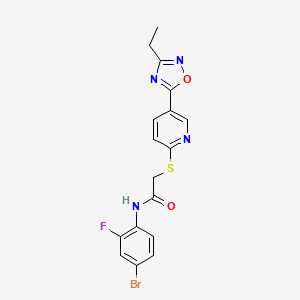
![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)